molecular formula C5H7F3O2S B1485693 S-(3,3,3-Trifluoro-2-hydroxypropyl) ethanethioate CAS No. 2098040-59-4

S-(3,3,3-Trifluoro-2-hydroxypropyl) ethanethioate

Cat. No.: B1485693
CAS No.: 2098040-59-4
M. Wt: 188.17 g/mol
InChI Key: SPHZHMTWWMTKGB-UHFFFAOYSA-N
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Description

S-(3,3,3-Trifluoro-2-hydroxypropyl) ethanethioate is a fluorinated thioester characterized by a 3,3,3-trifluoro-2-hydroxypropyl substituent attached to the sulfur atom of an ethanethioate group. The trifluoro and hydroxyl groups are expected to impart unique electronic and solubility characteristics, distinguishing it from other ethanethioate derivatives.

Properties

IUPAC Name

S-(3,3,3-trifluoro-2-hydroxypropyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2S/c1-3(9)11-2-4(10)5(6,7)8/h4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHZHMTWWMTKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3,3,3-Trifluoro-2-hydroxypropyl) ethanethioate typically involves the reaction of 3,3,3-trifluoro-1,2-propanediol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

S-(3,3,3-Trifluoro-2-hydroxypropyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

S-(3,3,3-Trifluoro-2-hydroxypropyl) ethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(3,3,3-Trifluoro-2-hydroxypropyl) ethanethioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl and sulfanyl groups can form hydrogen bonds and covalent bonds with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent on the ethanethioate backbone significantly influences chemical behavior. Key analogs and their features include:

Compound Name Substituent Molecular Formula Key Functional Groups Applications/Reactivity References
S-(4-Ethynyl-phenyl) ethanethioate 4-Ethynylphenyl C₉H₈OS Ethynyl, phenyl, thioester Sonogashira coupling in molecular wires
S-(4-Iodophenyl) ethanethioate 4-Iodophenyl C₈H₇IOS Iodo, phenyl, thioester Synthesis of oligo(phenylene ethynylene) (OPE)
S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate 3-Chloro-2-methyl-3-oxopropyl C₆H₉ClO₂S Chloro, ketone, thioester Marketed for industrial applications (exact use unspecified)
S-(3-Ethylsulfanyl-3-iminopropyl) ethanethioate 3-Ethylsulfanyl-3-iminopropyl C₇H₁₃NOS₂ Imino, sulfanyl, thioester Structural studies (detailed data unavailable)
Target: S-(3,3,3-Trifluoro-2-hydroxypropyl) ethanethioate 3,3,3-Trifluoro-2-hydroxypropyl C₅H₇F₃O₂S Trifluoro, hydroxyl, thioester Hypothesized: Pharmaceutical intermediates, fluorinated building blocks N/A
Key Observations:
  • Electronic Effects: The trifluoro group in the target compound is strongly electron-withdrawing, which may stabilize the thioester group against hydrolysis compared to electron-rich substituents like the amino group in S-(4-aminophenyl) ethanethioate .
  • Reactivity: The hydroxyl group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., esterification), unlike the inert ethylsulfanyl group in S-(3-ethylsulfanyl-3-iminopropyl) ethanethioate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-(3,3,3-Trifluoro-2-hydroxypropyl) ethanethioate
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S-(3,3,3-Trifluoro-2-hydroxypropyl) ethanethioate

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